molecular formula C14H26O3P+ B14379043 {[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium CAS No. 88648-00-4

{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium

Cat. No.: B14379043
CAS No.: 88648-00-4
M. Wt: 273.33 g/mol
InChI Key: XBPDRCXJCKVWAC-UHFFFAOYSA-N
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Description

{[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium is a complex organophosphorus compound This compound is characterized by its unique structure, which includes a bi(cyclohexane) moiety linked to an oxophosphanium group via an oxy bridge The presence of a hydroxyethyl group further adds to its chemical complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium typically involves multiple steps. One common approach is the reaction of 1,1’-bi(cyclohexane)-4-ol with a suitable phosphine oxide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the oxy bridge. The reaction conditions, including temperature and solvent choice, are critical to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different phosphine derivatives.

    Substitution: The oxy bridge can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides and amines can be employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various phosphine oxides, substituted bi(cyclohexane) derivatives, and hydroxyethyl-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound is being explored for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other functional materials.

Mechanism of Action

The mechanism of action of {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the oxy bridge and the hydroxyethyl group, which facilitate binding to the active sites of target molecules. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.

Properties

CAS No.

88648-00-4

Molecular Formula

C14H26O3P+

Molecular Weight

273.33 g/mol

IUPAC Name

(4-cyclohexylcyclohexyl)oxy-(1-hydroxyethyl)-oxophosphanium

InChI

InChI=1S/C14H26O3P/c1-11(15)18(16)17-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h11-15H,2-10H2,1H3/q+1

InChI Key

XBPDRCXJCKVWAC-UHFFFAOYSA-N

Canonical SMILES

CC(O)[P+](=O)OC1CCC(CC1)C2CCCCC2

Origin of Product

United States

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